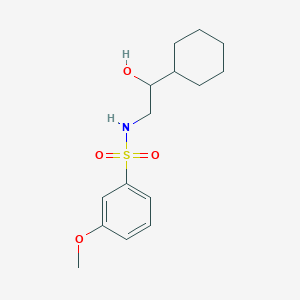

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzenesulfonamide

Description

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a 3-methoxybenzenesulfonamide core substituted with a 2-cyclohexyl-2-hydroxyethyl group. The 3-methoxy group on the benzene ring is electron-donating, which may modulate electronic properties and reactivity in chemical transformations .

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-20-13-8-5-9-14(10-13)21(18,19)16-11-15(17)12-6-3-2-4-7-12/h5,8-10,12,15-17H,2-4,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBZRPXYJDPSET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC(C2CCCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzenesulfonamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with 2-cyclohexyl-2-hydroxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Formation of N-(2-cyclohexyl-2-oxoethyl)-3-methoxybenzenesulfonamide.

Reduction: Formation of N-(2-cyclohexyl-2-hydroxyethyl)-3-aminobenzenesulfonamide.

Substitution: Formation of N-(2-cyclohexyl-2-hydroxyethyl)-3-ethoxybenzenesulfonamide.

Scientific Research Applications

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of structurally related sulfonamides and benzamides reveals key differences in substituents and biological/physical properties:

Key Findings

Substituent Effects on Bioactivity :

- The pramipexole derivative () demonstrates potent dopamine D3 receptor agonism, attributed to its cyclohexyl-hydroxyethyl and 3-methoxybenzenesulfonamide motifs, which likely enhance receptor binding .

- In contrast, N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide () exhibits broader antimicrobial and anticancer activities, likely due to the 2-methoxyphenyl group’s electron-rich aromatic system .

Hydroxyethyl groups (common in , and the target compound) enhance solubility via hydrogen bonding, critical for bioavailability .

The 3-methoxybenzenesulfonamide core (common in and ) is versatile in medicinal chemistry, enabling interactions with enzymes or receptors through sulfonamide’s polar sulfonyl group .

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its roles as an enzyme inhibitor and receptor modulator, with applications in various therapeutic areas including antimicrobial and anticancer treatments.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, modulating their activity. This modulation can lead to inhibition or activation of pathways involved in disease processes.

Key Targets

- Enzymatic Inhibition : The compound shows potential as an inhibitor of enzymes that play critical roles in inflammation and cancer progression.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that are crucial for maintaining homeostasis and regulating immune responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest efficacy against a range of bacterial strains, indicating potential use in treating infections.

- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro, particularly through mechanisms involving cell cycle arrest and apoptosis induction.

- Anti-inflammatory Effects : It may reduce inflammation by modulating cytokine release and inhibiting pathways associated with inflammatory responses.

Research Findings and Case Studies

Recent studies have explored the pharmacological profiles of this compound through various experimental models:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study involving human breast cancer cell lines (MCF-7), this compound was tested for its cytotoxic effects. Results indicated that the compound significantly inhibited cell proliferation with an IC50 value in the low micromolar range. Mechanistic studies revealed that the compound induced G1 phase cell cycle arrest and promoted apoptosis through the activation of caspase pathways.

Biochemical Pathways

The compound's interaction with various biochemical pathways is crucial for its biological activity:

- Cell Signaling : It modulates key signaling pathways involved in cell growth and survival, such as MAPK and PI3K/Akt pathways.

- Gene Expression : The compound influences the expression of genes related to apoptosis and inflammation, potentially providing a therapeutic avenue for diseases characterized by dysregulated cell growth.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The lipophilic nature of the cyclohexyl group may enhance membrane permeability, facilitating absorption.

- Metabolism : Initial studies suggest that the compound undergoes hepatic metabolism, which could affect its bioavailability and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.